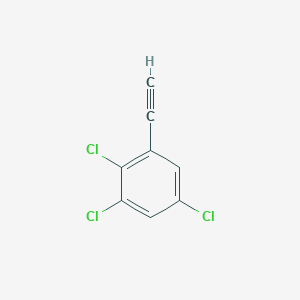

1,2,5-Trichloro-3-ethynylbenzene

Description

1,2,5-Trichloro-3-ethynylbenzene (molecular formula: C₈H₃Cl₃) is a halogenated aromatic compound featuring three chlorine atoms at the 1, 2, and 5 positions of the benzene ring and an ethynyl group (-C≡CH) at position 2.

Properties

IUPAC Name |

1,2,5-trichloro-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZHNVKJLMQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trichloro-3-ethynylbenzene typically involves the chlorination of ethynylbenzene derivatives. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trichloro-3-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

1,2,5-Trichloro-3-ethynylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,5-Trichloro-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 1,2,5-Trichloro-3-ethynylbenzene with structurally related compounds:

Physicochemical Properties

- Polarity and Solubility: The ethynyl group in this compound increases electron-withdrawing effects compared to methyl or thioether substituents, likely reducing solubility in nonpolar solvents. In contrast, 1,3,5-Trichlorobenzene’s symmetry enhances crystallinity and stability .

- Boiling Points : Chlorine substitution patterns influence boiling points. For example, 1,3,5-Trichlorobenzene (CAS 108-70-3) has a boiling point of 208°C, while asymmetric isomers like 1,2,4-Trichlorobenzene boil at 213°C . Ethynyl-containing derivatives may exhibit higher volatility due to reduced molecular symmetry.

Toxicity and Environmental Impact

- Ethynyl-substituted analogs may exhibit higher bioaccumulation risks due to increased lipophilicity.

- Regulatory Status : Trimethylbenzene isomers (e.g., 1,3,5-Trimethylbenzene) are regulated by the EPA for air quality impacts, highlighting the need for similar assessments for trichloro-ethynyl derivatives .

Biological Activity

1,2,5-Trichloro-3-ethynylbenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three chlorine atoms attached to a benzene ring along with an ethynyl group. The presence of the chlorine substituents significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The chlorine atoms can act as leaving groups, facilitating electrophilic substitution reactions that may alter biomolecular structures.

- Nucleophilic Addition : The ethynyl group can participate in nucleophilic addition reactions with various biological nucleophiles.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to generate ROS, which can lead to oxidative stress in cells.

Biological Activity and Toxicity Studies

Research into the biological activity of this compound has primarily focused on its toxicity and potential effects on human health and the environment. Here are some key findings:

Toxicological Data

Case Studies

-

Cytotoxicity in Mammalian Cells :

A study investigated the cytotoxic effects of this compound on human liver cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential hepatotoxicity. -

Environmental Impact :

Research conducted on aquatic ecosystems revealed that exposure to this compound led to significant mortality rates in fish populations. The study emphasized the need for monitoring chlorinated compounds in water bodies due to their persistent nature and bioaccumulation potential. -

Antimicrobial Activity :

Preliminary studies showed that this compound exhibited inhibitory effects against specific bacterial strains such as E. coli and S. aureus, indicating possible applications in developing antimicrobial agents.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar chlorinated compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,3-Trichloro-5-ethynylbenzene | Similar chlorination pattern | Similar cytotoxic effects observed |

| 1,3-Dichlorobenzene | Fewer chlorine substituents | Lower toxicity compared to trichlorinated variants |

| 1-Chloro-4-nitrobenzene | Different functional groups | More pronounced antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.